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Kinase Target

Primary Biological Role

Nature of
Inhibition

Experimental Evidence
(IC50/Kd)

TIE2 (TEK) [1]
[2]

FGR (SRC
family) [3]

BCR-ABL
(including
T315] mutant)
[4] [2]

LRRK2 [4]

Receptor tyrosine kinase;
regulates angiogenesis and
pro-tumoral macrophage
function.

Non-receptor tyrosine
kinase; implicated in
immune regulation in
colorectal cancer.

Fusion oncoprotein driving
chronic myeloid leukemia
(CML).

Ser/Thr kinase associated
with Parkinson's disease.

Primary, potent
target.

Direct, crucial
target for efficacy
in specific
cancers.

Potent inhibitor,
originally studied

for resistant CML.

Off-target, Type I
inhibitor.

Potent picomolar-level inhibitor;
crystal structure confirms binding
to kinase domain. [1]

Identified via biotin-labeled pull-
down assay; reduced
phosphorylation (p-FGR Y416) in
dose-response. [3]

Developed as a switch control
inhibitor; effective against
gatekeeper mutant. [4] [2]

Cellular studies show
suppression of Rab10
phosphorylation. [4]
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Molecular Mechanism and Selectivity

Rebastinib's selectivity stems from its unique mechanism of action. It is a switch control inhibitor that
binds to the TIE2 kinase domain, stabilizing it in an inactive "DFG-out" conformation. [1] This allosteric
mechanism differs from ATP-competitive Type I inhibitors and contributes to its high potency and specificity

for TIE2. [1]

This TIE2 inhibition disrupts multiple pro-tumor processes as shown in the following pathway:
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Beyond TIE2, rebastinib's action on FGR reveals a second, distinct mechanism that enhances anti-tumor

immunity, particularly in colorectal cancer models. It modulates the tumor microenvironment by targeting

the FGR-AKT-SP1-DKK1 axis. [3]
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Outcome in Tumor Microenvironment
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Key Experimental Data and Protocols

The characterization of rebastinib's specificity and efficacy relies on several key experimental approaches.

In Vitro Kinase Profiling and Binding Assays

¢ Kinase Activity Assay: The classic pyruvate kinase/lactate dehydrogenase coupled system can be
used to determine IC50 values. This measures ADP production from the kinase reaction, quantifying
rebastinib's direct inhibition of purified TIE2 kinase. [1]

e X-ray Crystallography: The structure of rebastinib bound to the TIE2 kinase domain (residues 808-
1124) was solved, visually confirming its allosteric binding mode in the "DFG-out" conformation. [1]

e Cellular Phosphorylation Assays (Western Blot): Treat relevant cells (e.g., HUVECs or engineered
Tie2-high macrophages) with rebastinib. Lysates are then probed with antibodies against phospho-
Tie2 (Tyr992) and total Tie2 to confirm target engagement in a cellular context. [1]

In Vivo Efficacy Models

¢ Syngeneic Ovarian Cancer Model:

o Protocol: Female C57BL/6 mice are intraperitoneally injected with ID8 ovarian cancer cells.
After tumor establishment, mice are treated with rebastinib-dosed chow (approx. 10 mg/kg),
alone or combined with carboplatin/paclitaxel chemotherapy. Key endpoints include survival
monitoring and flow cytometry analysis of ascites for immune cell populations (CD45+
macrophages, cytotoxic T cells). [5]

o Finding: Rebastinib combined with chemotherapy significantly extended median survival and
increased cytotoxic T cells in the ascites. [5]
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e Metastatic Breast Cancer Model (PyMT):

o Protocol: Rebastinib is administered orally (50-100 mg/kg, BID) in transgenic PyMT mice,
which develop spontaneous mammary tumors and metastasis. It is tested alone and combined
with paclitaxel or eribulin. Efficacy is assessed via tumor volume, metastasis count, and overall
survival. [1] [6]

o Finding: Rebastinib reduced tumor growth and metastasis by blocking TMEM doorway
function and enhancing chemotherapy efficacy. [1]

Target Identification in Colorectal Cancer

e Biotin-Labeled Pull-Down Assay:

o Protocol: Rebastinib is biotinylated and incubated with cell lysates (e.g., from LoVo CRC
cells). The rebastinib-protein complexes are pulled down using streptavidin beads, separated
by SDS-PAGE, and identified via mass spectrometry. This experiment directly identified FGR as
a binding partner of rebastinib. [3]

¢ Phospho-Antibody Microarray:

o Protocol: Lysates from DCC-2036 (rebastinib)-treated and control CRC cells are incubated
with a microarray slide coated with antibodies against phosphorylated tyrosine kinases. This
allows for the high-throughput identification of kinases whose phosphorylation status is altered
by rebastinib treatment. [3]

Therapeutic Implications

Rebastinib's specific targeting profile translates into distinct potential therapeutic applications:

e Overcoming Angiogenic Resistance: By simultaneously inhibiting both vascular endothelial (TIE2)
and pro-angiogenic macrophage activity, rebastinib may overcome resistance to VEGF-targeted
therapies like bevacizumab. [1]

¢ Metastasis Suppression: Its potent blockade of the TMEM doorway function makes it a promising
candidate for reducing hematogenous metastasis in breast cancer. [1] [6]

e Immunomodulation in "Cold" Tumors: In colorectal cancer, targeting the FGR-DKK1 axis to
enhance CD8+ T cell infiltration and function could potentially convert immunologically "cold" tumors
into "hot" ones, improving response to immunotherapy. [3]

In summary, rebastinib is not a broad-spectrum kinase inhibitor but a focused one with a primary anchor on
TIE2 and strategically important off-targets like FGR. Its value lies in this multi-faceted attack on the tumor

microenvironment.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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